3-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate
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Overview
Description
3-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE: is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzenesulfonate group, which is known for its role in enhancing the solubility and stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-methoxy-4-methylbenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Hydrazone Condensation: The hydrazone intermediate is then condensed with a phenyl sulfonate derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzenesulfonate derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 3-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-({[(4-METHYLBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-METHOXY-4-[(E)-({[(4-METHYLBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
- Structural Differences : The presence of the benzenesulfonate group in 3-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE distinguishes it from similar compounds, potentially enhancing its solubility and stability.
- Functional Properties : The unique combination of functional groups in this compound may confer distinct bioactive properties, making it valuable for specific applications in research and industry.
This detailed article provides an overview of the compound 3-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[3-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-11-12-20(21(13-16)28-2)22(25)24-23-15-17-7-6-8-18(14-17)29-30(26,27)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,24,25)/b23-15+ |
InChI Key |
MFUCCQMWUFAOOK-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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